1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one
Description
1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one is a diaryl ethanone derivative featuring a 2,5-dichlorophenyl group and a 4-methoxyphenyl group linked via a ketone bridge. The 2,5-dichlorophenyl moiety introduces electron-withdrawing effects, while the 4-methoxyphenyl group provides electron-donating properties, creating a polarized electronic structure.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-19-12-5-2-10(3-6-12)8-15(18)13-9-11(16)4-7-14(13)17/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXXCNQHUGWCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a probe in biological studies to investigate the interaction of chlorinated phenyl compounds with biological systems.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Electronic and Reactivity Comparisons
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound donates electrons via resonance, activating its phenyl ring toward electrophilic substitution. In contrast, analogs like 1-(2,5-dichlorophenyl)-2-(methylthio)ethan-1-one (C₉H₈Cl₂OS) have a thioether group (SCH₃), which is less electron-donating, leading to reduced ring activation .
- Halogen Effects: The 2,5-dichlorophenyl group in the target compound deactivates its ring through inductive effects, directing incoming electrophiles to meta/para positions. Comparatively, 2,2-Dichloro-1-(4-methylphenyl)ethanone (C₉H₈Cl₂O) has α-chlorines adjacent to the ketone, enhancing its susceptibility to nucleophilic attack .
Physical Properties
- Solubility and Melting Points: Hydroxyl-containing analogs like 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (C₁₅H₁₃ClO₄) exhibit higher melting points due to intermolecular hydrogen bonding, whereas the target compound’s methoxy groups favor solubility in organic solvents .
- Density and Boiling Points : The thioether analog (C₉H₈Cl₂OS) has a predicted density of 1.340 g/cm³ and boiling point of 320.4°C, reflecting its lower polarity compared to the target compound .
Biological Activity
1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one, with the CAS number 1098349-69-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H12Cl2O2
- Molecular Weight : 295.16 g/mol
- Structural Characteristics : The compound features dichlorophenyl and methoxyphenyl groups, which may influence its biological interactions.
Biological Activity Overview
The biological activity of 1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one has been investigated primarily in the context of its potential therapeutic applications. The following sections detail various studies and findings related to its activity.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with similar phenolic structures have shown efficacy against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, it is hypothesized that the presence of chlorine and methoxy groups may enhance its bioactivity.
Anticancer Potential
A study focusing on structurally related compounds demonstrated notable antiproliferative effects in cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. Although direct studies on 1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one are sparse, it is reasonable to infer potential anticancer activity based on the behavior of similar compounds.
Inhibition Studies
Inhibitory studies have been pivotal in understanding the biological mechanisms at play. For example:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | AChE | 0.62 ± 0.03 |
| Compound B | BuChE | 0.69 ± 0.041 |
| 1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one | TBD | TBD |
While specific IC50 values for this compound are not available in current literature, related compounds have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting a potential for similar effects.
Neuroprotective Effects
The neuroprotective potential of related compounds has been highlighted in studies targeting neurodegenerative diseases such as Alzheimer's. These compounds often exhibit multitarget-directed ligand properties, suggesting that 1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one may also possess neuroprotective capabilities through modulation of cholinergic pathways.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested for their activity against neurodegenerative disease models. Results indicated enhanced activity with specific substitutions.
- Mechanism of Action : Investigations into the mechanism revealed that certain substituents could significantly alter the binding affinity to target proteins involved in neurodegeneration.
- Toxicity Assessments : Preliminary toxicity assessments have shown that modifications can lead to reduced cytotoxicity while maintaining efficacy against target cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
